Product packaging for meta-Fluoxetine hydrochloride(Cat. No.:CAS No. 79088-29-2)

meta-Fluoxetine hydrochloride

Cat. No.: B602300
CAS No.: 79088-29-2
M. Wt: 345.8 g/mol
InChI Key: JCRCCLNIWABPIS-UHFFFAOYSA-N
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Description

Contextualization of Fluoxetine (B1211875) and its Analogues in Psychiatric Therapeutics

The journey leading to the development of Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) marked a significant evolution in the pharmacological treatment of depression and other psychiatric disorders. Prior to the advent of SSRIs, the primary medications for depression were monoamine oxidase inhibitors (MAOIs) and tricyclic antidepressants (TCAs), which emerged in the 1950s. telemind.commidcitytms.com While effective, these earlier classes of antidepressants were associated with a range of undesirable side effects and a high potential for toxicity due to their non-selective action on various neurotransmitter systems. midcitytms.comwikipedia.org This necessitated strict dietary and medication regimens for patients, limiting their widespread use. midcitytms.com

The 1960s and 1970s saw a shift towards a more "rational drug design" approach, aiming to create medications that targeted specific biological sites to maximize therapeutic effects while minimizing side effects. wikipedia.org This strategy was underpinned by the monoamine hypothesis, which suggested that depression was linked to depleted levels of neurotransmitters like serotonin, norepinephrine (B1679862), and dopamine (B1211576). nih.gov The goal was to develop a drug that could selectively inhibit the reuptake of serotonin (5-HT), thereby increasing its concentration in the synaptic cleft. wikipedia.org

The first compound to show promise in this regard was zimelidine, synthesized from an antihistamine drug. wikipedia.org Although it was the first SSRI to be marketed, it was later withdrawn due to associations with Guillain-Barré syndrome. wikipedia.org This paved the way for the development of other SSRIs. In 1974, researchers published the first report on fluoxetine (then known as LY110140), identifying it as a potent and selective inhibitor of serotonin reuptake. nih.govwikipedia.org Fluoxetine was approved by the FDA in 1987 and quickly became a landmark drug in psychiatric medicine. wikipedia.orgpsychologytoday.com The introduction of SSRIs in the 1980s represented a major advancement, offering comparable efficacy to older antidepressants but with a much more favorable safety profile. britannica.com

Fluoxetine, widely known by its brand name Prozac, is considered the prototype of the SSRI class of antidepressants. psychologytoday.comapa.orgnih.gov Its launch in 1987 heralded a new era in the treatment of depression, largely due to its improved safety and tolerability compared to the earlier MAOIs and TCAs. midcitytms.comwikipedia.org As a selective serotonin reuptake inhibitor, fluoxetine works by blocking the serotonin transporter protein in the presynaptic neuron, which prevents the reabsorption of serotonin from the synapse. apa.orgdrugbank.com This action leads to an increased concentration of serotonin available to bind with postsynaptic receptors, enhancing neurotransmission in pathways that regulate mood and emotion. wikipedia.orgpsychologytoday.com

Fluoxetine's chemical structure features an N-methylated phenoxypropan-1-amine with a trifluoromethyl group at the para-position of the phenoxy ring. mdpi.com It is administered as a racemic mixture, meaning it contains equal amounts of two mirror-image enantiomers: (S)-fluoxetine and (R)-fluoxetine. wikipedia.orgmdpi.com Both enantiomers, along with fluoxetine's primary active metabolite, norfluoxetine (B159337), contribute to its pharmacological effects by inhibiting serotonin reuptake. wikipedia.orgwikipedia.org One of the distinguishing characteristics of fluoxetine is its long elimination half-life, which can range from 1 to 4 days for the parent drug and 7 to 10 days for norfluoxetine. apa.orgnih.gov

The success of fluoxetine paved the way for the development of other SSRIs, including paroxetine, citalopram, escitalopram, sertraline, and fluvoxamine. wikipedia.org It became a benchmark against which new antidepressant therapies are often compared. nih.gov Beyond depression, fluoxetine is also indicated for a range of other conditions such as obsessive-compulsive disorder (OCD), bulimia nervosa, and panic disorder. wikipedia.orgdrugbank.com

Meta Fluoxetine Hydrochloride is a structural isomer of fluoxetine. lookchem.commedchemexpress.com The key difference between the two compounds lies in the position of the trifluoromethyl group on the phenoxy ring of the molecule. lookchem.comcaymanchem.comvulcanchem.com In fluoxetine, this group is attached at the para-position (the 4-position), whereas in meta-fluoxetine, it is located at the meta-position (the 3-position). lookchem.comcaymanchem.comvulcanchem.com This seemingly minor shift in the molecular architecture has significant implications for the compound's pharmacological activity. caymanchem.com

Meta-fluoxetine is also known by other names, including Fluoxetine Related Compound A and Fluoxetine EP Impurity C. lookchem.com

Table 1: Structural Comparison of Fluoxetine and Meta-Fluoxetine

FeatureFluoxetineMeta-Fluoxetine
Position of Trifluoromethyl Group Para-position (4-position)Meta-position (3-position)
IUPAC Name N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amineN-methyl-γ-[3-(trifluoromethyl)phenoxy]benzenepropanamine
Chemical Formula (Hydrochloride) C₁₇H₁₉ClF₃NOC₁₇H₁₉ClF₃NO
Molecular Weight (Hydrochloride) 345.79345.79

Role of Fluoxetine as a Prototype SSRI

Rationale for Investigating Meta Fluoxetine Hydrochloride

Meta Fluoxetine Hydrochloride is primarily of interest because it is found as an impurity in preparations of fluoxetine. lookchem.comcaymanchem.com The synthesis of fluoxetine can lead to the formation of this and other related substances. As such, regulatory bodies and pharmaceutical manufacturers must identify and control the levels of these impurities to ensure the quality, safety, and efficacy of the final drug product. The presence of meta-fluoxetine as an impurity necessitates its study to understand its potential effects. lookchem.com It is used as a reference standard in the development and manufacturing of fluoxetine-based medications. lookchem.com

The structural difference between fluoxetine and its meta-isomer directly impacts their pharmacological activity. Research has shown that meta-fluoxetine is a significantly weaker inhibitor of serotonin reuptake compared to fluoxetine. lookchem.comcaymanchem.com

One study using rat brain synaptosomes reported the following inhibition constants (Ki), which measure the binding affinity of a compound to a transporter (a lower Ki value indicates a stronger inhibitor):

Fluoxetine: Ki = 17 nM

Meta-Fluoxetine: Ki = 166 nM caymanchem.com

This indicates that fluoxetine is approximately ten times more potent as a serotonin reuptake inhibitor than its meta-isomer. This difference underscores the importance of the para-position of the trifluoromethyl group for the potent and selective activity of fluoxetine. wikipedia.org

Table 2: Pharmacological Data

CompoundInhibition Constant (Ki) for Serotonin Reuptake
Fluoxetine17 nM
Meta-Fluoxetine166 nM

Potential for Novel Pharmacological Actions or Toxicological Profiles

The distinct anatomical arrangement of the trifluoromethyl group in meta-fluoxetine hydrochloride compared to its para-isomer (fluoxetine) presents the possibility of unique pharmacological and toxicological characteristics. While research is limited, existing data and the principles of medicinal chemistry allow for an exploration of this potential.

Pharmacological Actions

The primary pharmacological action investigated for meta-fluoxetine is its effect on the serotonin transporter (SERT). Research demonstrates that it is a substantially weaker inhibitor of serotonin reuptake than fluoxetine. vulcanchem.comcaymanchem.com This is quantified by their respective inhibition constants (Ki), which measure the concentration of the drug required to produce 50% inhibition of the target. In studies using rat brain synaptosomes, the Ki value for meta-fluoxetine was found to be approximately 166 nM, nearly ten times higher than the 17 nM Ki value for fluoxetine, indicating a significantly lower binding affinity for the serotonin transporter. vulcanchem.com

This difference underscores the critical role of substituent placement on the phenoxy ring for potent SERT inhibition. vulcanchem.com While its activity as an SSRI is weak, the structural modification opens avenues for investigating other potential pharmacological targets. The parent compound, fluoxetine, has been found to interact with other receptors and channels, including sigma-1 receptors and certain calcium channels, albeit with varying affinities. wikipedia.orgnih.gov The potential for meta-fluoxetine to exhibit a different profile of off-target activities, which could lead to novel therapeutic applications or a different side-effect profile, remains an area for future investigation. However, current scientific literature has not extensively explored these potential novel actions.

Toxicological Profile

The toxicological profile of this compound is not extensively detailed in dedicated studies; much of the available information is derived from safety data sheets (SDS) required for chemical handling. According to these documents, the compound is classified as "Harmful if swallowed". metasci.cacaymanchem.com It is also noted to cause serious eye damage upon contact. metasci.ca

A significant toxicological concern highlighted in safety data is its environmental impact. This compound is classified as "Very toxic to aquatic life with long lasting effects". metasci.cacaymanchem.com This suggests that the compound could pose a risk to ecosystems if released into waterways. metasci.cacaymanchem.com While the aquatic toxicity of the parent drug fluoxetine has been the subject of numerous studies, specific ecotoxicological research focusing on the meta-isomer is less common. nih.govnih.gov

The potential for unique toxicological effects in mammals, differing from those of fluoxetine, is plausible due to altered metabolism. The position of the trifluoromethyl group could influence which cytochrome P450 (CYP450) enzymes are involved in its breakdown, potentially leading to the formation of different metabolites with their own toxicological profiles. researchgate.net However, detailed in vivo or in vitro toxicological studies comparing meta-fluoxetine to fluoxetine are not widely available in the current literature.

Data Tables

Pharmacological Profile Comparison

Compound Pharmacological Target Inhibition Constant (Ki) Potency
This compound Serotonin Transporter (SERT) ~166 nM vulcanchem.com Weak Inhibitor vulcanchem.comcaymanchem.com
Fluoxetine Hydrochloride (Para-isomer) Serotonin Transporter (SERT) ~17 nM vulcanchem.com Potent Inhibitor vulcanchem.comcaymanchem.com

Summary of Available Toxicological Data for this compound

Toxicity Type Finding Source Classification
Acute Oral Toxicity Harmful if swallowed GHS Category 4 metasci.cacaymanchem.com
Eye Irritation Causes serious eye damage GHS Category 1 metasci.ca
Aquatic Toxicity (Acute) Very toxic to aquatic life GHS Category 1 metasci.cacaymanchem.com
Aquatic Toxicity (Chronic) Very toxic to aquatic life with long lasting effects GHS Category 1 metasci.cacaymanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19ClF3NO B602300 meta-Fluoxetine hydrochloride CAS No. 79088-29-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO.ClH/c1-21-11-10-16(13-6-3-2-4-7-13)22-15-9-5-8-14(12-15)17(18,19)20;/h2-9,12,16,21H,10-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRCCLNIWABPIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CC=C1)OC2=CC=CC(=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80724575
Record name N-Methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79088-29-2
Record name N-Methyl-3-phenyl-3-((alpha, alpha, alpha-trifluoro-m-tolyl)oxy)propylamine hydrochloride
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Record name N-Methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1)
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Record name 79088-29-2
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Record name N-METHYL-3-PHENYL-3-((ALPHA, ALPHA, ALPHA-TRIFLUORO-M-TOLYL)OXY)PROPYLAMINE HYDROCHLORIDE
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Pharmacological Characterization of Meta Fluoxetine Hydrochloride

In Vitro Studies of Serotonin (B10506) Transporter Inhibition

The primary mechanism of action investigated for meta-fluoxetine hydrochloride is its ability to inhibit the serotonin transporter (SERT).

Research has established that this compound is a weak inhibitor of the serotonin transporter, particularly when compared to fluoxetine (B1211875). medchemexpress.commedchemexpress.com Studies using rat brain synaptosomes have quantified this difference in binding affinity. The inhibition constant (Ki), a measure of how tightly a drug binds to a target, was found to be significantly higher for meta-fluoxetine than for fluoxetine, indicating weaker binding. medchemexpress.com

Specifically, the Ki for meta-fluoxetine was determined to be 166 nM, whereas the Ki for fluoxetine was 17 nM. medchemexpress.com This demonstrates that meta-fluoxetine is approximately ten times less potent as a serotonin reuptake inhibitor than fluoxetine in this experimental model. medchemexpress.com

Table 1: Comparative SERT Inhibition Potency

CompoundInhibition Constant (Ki) in rat brain synaptosomes
This compound166 nM medchemexpress.com
Fluoxetine Hydrochloride17 nM medchemexpress.com

Comparative Serotonin Reuptake Inhibition Potency versus Fluoxetine

Exploration of Off-Target Pharmacological Activities

The extent to which this compound interacts with other targets beyond the serotonin transporter is not well-documented in publicly available research.

There is a lack of specific data on the interactions of this compound with other neurotransmitter systems, such as the dopaminergic, adrenergic, or cholinergic systems. While the parent compound, fluoxetine, has been studied for such effects, this information cannot be directly extrapolated to its meta-isomer.

Detailed receptor binding profiles for this compound are not extensively described in the available literature. While some research has noted that the (R)-enantiomer of fluoxetine possesses a modest affinity for 5-HT2A and 5-HT2C receptors, similar dedicated studies for meta-fluoxetine are not present in the reviewed sources. medchemexpress.com Therefore, no specific data on its binding to other receptors, such as sigma receptors or other serotonin receptor subtypes, can be presented.

Interactions with Other Neurotransmitter Systems

Cellular and Molecular Mechanisms of Action

The documented mechanism of action for this compound is its inhibition of the serotonin transporter. medchemexpress.commedchemexpress.com Information regarding any distinct downstream cellular and molecular effects, such as the modulation of signaling pathways, gene expression, or receptor sensitization, is not available in the current body of scientific literature. Its characterization remains confined to its role as a weak serotonin reuptake inhibitor.

Ligand-Receptor Binding Kinetics

The primary molecular target of fluoxetine and its isomers is the serotonin transporter (SERT), a protein that mediates the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. The binding affinity of a compound to this transporter is a key determinant of its potency as a serotonin reuptake inhibitor.

Research findings indicate that this compound is a significantly weaker inhibitor of the serotonin transporter compared to its para-isomer, fluoxetine. vulcanchem.com The inhibitory constant (Ki), a measure of binding affinity where a lower value indicates higher affinity, demonstrates this difference starkly. In studies using rat brain synaptosomes, this compound exhibited a Ki value of approximately 166 nM for the serotonin transporter. vulcanchem.comnih.gov This is substantially higher than the Ki value for fluoxetine, which is around 17 nM. vulcanchem.com This nearly tenfold difference in binding affinity categorizes this compound as a weak serotonin selective reuptake inhibitor (SSRI). medchemexpress.commedchemexpress.com

CompoundInhibitory Constant (Ki) for Serotonin Transporter (nM)Relative Potency
Meta Fluoxetine Hydrochloride166Weak
Fluoxetine17Potent

Intracellular Signaling Pathways Altered by Meta Fluoxetine Hydrochloride

While direct and specific research on the intracellular signaling pathways exclusively altered by this compound is limited, the broader pharmacological actions of fluoxetine isomers provide a framework for understanding its potential downstream effects. The interaction of a ligand with the serotonin transporter initiates a cascade of intracellular events that ultimately mediate the cellular response. Given that this compound is an isomer of fluoxetine, it is plausible that it modulates similar signaling pathways, though likely with different efficacy due to its weaker binding affinity for SERT.

Studies on fluoxetine (the racemic mixture) have revealed its influence on several key intracellular signaling cascades. For instance, fluoxetine has been shown to inhibit the cyclic AMP (cAMP) signaling pathway. nih.gov The cAMP pathway is a crucial second messenger system involved in numerous cellular functions. Furthermore, fluoxetine can activate the mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK) and p38 MAP kinase pathways. nih.gov These pathways are pivotal in regulating gene expression and cellular processes like survival and plasticity. nih.gov

The differential effects of fluoxetine isomers on signaling have been documented. For example, a study on the R- and S-enantiomers of fluoxetine found that R-fluoxetine increased melanin (B1238610) synthesis through the 5-HT1A/2A receptor and subsequent activation of the p38 MAPK signaling pathway, whereas S-fluoxetine did not exhibit this effect. mdpi.com This demonstrates that stereoisomers can have distinct downstream signaling consequences.

Considering that the primary action of this compound is the inhibition of serotonin reuptake, its downstream effects are likely initiated by the resulting increase in synaptic serotonin. This elevated serotonin can then act on various serotonin receptors, which are G-protein coupled receptors that modulate second messenger systems. nih.gov Chronic exposure to increased serotonin levels can lead to adaptive changes, including the downregulation of presynaptic 5-HT1A receptors and an increase in the expression of brain-derived neurotrophic factor (BDNF), which acts through its receptor TrkB. wikipedia.orgnih.gov Fluoxetine has been found to directly bind to the TrkB receptor, facilitating its signaling. nih.gov

However, without direct experimental evidence on this compound, it remains speculative as to the precise nature and magnitude of its impact on these intracellular signaling pathways. Its weaker affinity for the serotonin transporter suggests that any modulation of these pathways would likely be less potent compared to fluoxetine.

Preclinical Pharmacokinetic and Pharmacodynamic Investigations of Meta Fluoxetine Hydrochloride

In Vitro and In Vivo Metabolic Profiling

Detailed in vitro and in vivo metabolic profiling studies specifically for meta-fluoxetine hydrochloride are not widely available in the public domain. The focus of most research has been on the primary compound, fluoxetine (B1211875).

Specific metabolites of this compound have not been identified in the reviewed scientific literature.

For comparison, fluoxetine is extensively metabolized in the liver. pharmgkb.orgmedicines.org.uk The primary and only identified active metabolite of fluoxetine is norfluoxetine (B159337), which is formed through N-demethylation. pharmgkb.orgwikipedia.orgnih.gov Norfluoxetine itself is a potent SSRI. wikipedia.org Other unidentified metabolites of fluoxetine are also produced and are primarily excreted by the kidneys. drugbank.comresearchgate.net

The specific cytochrome P450 (CYP450) enzymes responsible for the metabolism of this compound have not been delineated in available research.

In contrast, the metabolism of fluoxetine is well-characterized and involves several CYP450 isoenzymes. The N-demethylation of fluoxetine to its active metabolite, norfluoxetine, is primarily mediated by CYP2D6. wikipedia.orgnih.govresearchgate.net Other enzymes, including CYP2C19, CYP2C9, CYP3A4, and CYP3A5, are also involved in the biotransformation of fluoxetine's enantiomers (R- and S-fluoxetine) to their N-desmethyl metabolites. pharmgkb.orgmedchemexpress.com Both fluoxetine and norfluoxetine are also notable for being potent inhibitors of CYP2D6. wikipedia.orgnih.gov

Quantitative data on the metabolic stability and clearance rates of this compound are not available in the current body of scientific literature.

For fluoxetine, it exhibits a relatively slow elimination. The elimination half-life of fluoxetine after acute administration is approximately 1 to 4 days, which extends to 4 to 6 days with chronic use. wikipedia.orgnih.gov Its active metabolite, norfluoxetine, has an even longer half-life of 7 to 15 days. nih.govpsychopharmacologyinstitute.com This slow clearance leads to significant accumulation of both compounds with long-term administration. medicines.org.uk In patients with hepatic impairment, such as cirrhosis, the clearance of fluoxetine and norfluoxetine is decreased, leading to prolonged elimination half-lives. nih.gov

Role of Cytochrome P450 Enzymes in Metabolism

Pharmacokinetic Modeling and Simulation

Pharmacokinetic models and simulations specifically for this compound have not been published.

Specific ADME characteristics for this compound are not documented.

For fluoxetine, it is well-absorbed after oral administration, with peak plasma concentrations reached in 6 to 8 hours. medicines.org.uknih.gov It has a large volume of distribution and is highly bound to plasma proteins. nih.gov Fluoxetine is lipophilic, leading to accumulation in various tissues. pharmgkb.org Metabolism is extensive in the liver, as detailed in section 3.1.2. pharmgkb.orgmedicines.org.uk The primary route of elimination is through hepatic metabolism to inactive metabolites that are then excreted by the kidneys. researchgate.net

Meta-fluoxetine is established as a weaker selective serotonin (B10506) reuptake inhibitor (SSRI) than its para-isomer, fluoxetine. caymanchem.commedchemexpress.com A key pharmacodynamic comparison is the inhibition constant (Ki), which measures the affinity of a compound for a target, in this case, the serotonin transporter. A lower Ki value indicates a higher binding affinity.

Table 1: Comparative Inhibitor Affinity (Ki) for Serotonin Transporter in Rat Brain Synaptosomes
CompoundInhibitor Affinity (Ki) in nM
Meta-Fluoxetine166 caymanchem.com
Fluoxetine17 caymanchem.com

As shown in Table 1, meta-fluoxetine has a significantly higher Ki value than fluoxetine, indicating that it is approximately 10-fold less potent as a serotonin reuptake inhibitor in this preclinical model. caymanchem.com

Fluoxetine itself is a racemic mixture of two enantiomers, R-fluoxetine and S-fluoxetine, which are metabolized to R-norfluoxetine and S-norfluoxetine, respectively. researchgate.net These enantiomers and their metabolites have different pharmacokinetic profiles and potencies. pharmgkb.orgresearchgate.net S-fluoxetine is slightly more potent than R-fluoxetine in inhibiting serotonin reuptake. pharmgkb.org This difference is more pronounced for the metabolites, with S-norfluoxetine being about 20 times more potent than R-norfluoxetine. pharmgkb.org

Absorption, Distribution, Metabolism, Excretion (ADME) Characteristics

Pharmacodynamic Assessment in Relevant Preclinical Models

The pharmacodynamic profile of a compound describes its biochemical and physiological effects on the body. For a potential therapeutic agent like this compound, this involves understanding its interaction with specific biological targets and the subsequent cascade of effects, including neurochemical and behavioral changes. As an isomer of the well-characterized antidepressant fluoxetine, the primary focus of preclinical pharmacodynamic assessment for this compound is its activity related to the serotonin system. researchgate.netcaymanchem.com

Neurochemical Assays for Serotonin Levels and Turnover

The principal mechanism of action for the class of antidepressants to which fluoxetine belongs is the inhibition of the serotonin transporter (SERT), which leads to an increase in the synaptic concentration of the neurotransmitter serotonin (5-HT). drugbank.commedchemexpress.com Neurochemical assays are fundamental in determining a compound's potency and selectivity for this transporter.

This compound has been identified as an isomer of fluoxetine, where the trifluoromethyl group is located at the meta-position of the phenoxy ring, in contrast to the para-position in fluoxetine. caymanchem.com This structural alteration significantly impacts its potency as a serotonin selective reuptake inhibitor (SSRI). researchgate.netcaymanchem.com In vitro studies using rat brain synaptosomes have been conducted to determine the binding affinity (Ki) of meta-fluoxetine to the serotonin transporter. These assays have demonstrated that this compound is a weaker inhibitor of serotonin reuptake compared to its para-isomer, fluoxetine. caymanchem.com The reported Ki value for meta-fluoxetine is approximately ten times higher than that of fluoxetine, indicating a lower affinity for the serotonin transporter. caymanchem.com

Detailed preclinical investigations into the effects of this compound on serotonin turnover—typically assessed by measuring levels of the primary serotonin metabolite, 5-hydroxyindoleacetic acid (5-HIAA)—are not extensively documented in the available scientific literature. nih.govnih.govfrontiersin.org Such studies are crucial for understanding the in vivo consequences of SERT inhibition, as a reduction in the 5-HIAA/5-HT ratio is a common indicator of decreased serotonin metabolism following reuptake blockade. nih.govd-nb.info

Table 1: Comparative Inhibitory Potency at the Serotonin Transporter
CompoundInhibitory Constant (Ki) in Rat Brain Synaptosomes (nM)Reference
This compound166 caymanchem.com
Fluoxetine Hydrochloride (Para-isomer)17 caymanchem.com

Behavioral Phenotyping in Animal Models

Behavioral phenotyping in preclinical animal models is a critical step in evaluating the potential therapeutic effects of a compound. For antidepressants, standard models such as the Forced Swim Test (FST) and the Elevated Plus-Maze (EPM) are employed to assess antidepressant-like and anxiolytic/anxiogenic-like activities, respectively. nih.govscielo.br In the FST, a reduction in immobility time is interpreted as an antidepressant-like effect. nih.gov The EPM test is used to evaluate anxiety-like behavior, where an increase in time spent in the open arms of the maze suggests an anxiolytic effect. researchgate.net

Despite the characterization of its neurochemical activity as a weaker SSRI, dedicated preclinical studies on the behavioral effects of this compound are not available in the published scientific literature. As it is primarily regarded as an impurity found in fluoxetine preparations, it has not been the subject of the extensive behavioral testing that has been performed on fluoxetine. caymanchem.com Therefore, no data from animal models on the behavioral phenotype associated with the administration of this compound can be presented.

Table 2: Summary of Behavioral Phenotyping Data for this compound
Behavioral AssayAnimal ModelObserved Effect of this compoundReference
Forced Swim Test (FST)Not ApplicableNo data available in reviewed literatureN/A
Elevated Plus-Maze (EPM)Not ApplicableNo data available in reviewed literatureN/A

Toxicological Assessment of Meta Fluoxetine Hydrochloride

Mechanisms of Toxicity

Detailed mechanistic studies on the toxicity of meta-fluoxetine hydrochloride are not extensively available in the public domain. The following sections outline the current state of knowledge based on limited data.

Identification of Potential Toxic Metabolites

Specific studies identifying the metabolic pathways and potential toxic metabolites of this compound are not readily found in the current body of scientific literature. For the parent compound, fluoxetine (B1211875), metabolism is known to occur primarily via N-demethylation to its active metabolite, norfluoxetine (B159337), through the action of cytochrome P450 enzymes such as CYP2D6, CYP2C19, and CYP3A4. medchemexpress.commedchemexpress.com However, it is crucial to note that the metabolic fate of the meta-isomer may differ, and dedicated research is required to elucidate its specific metabolites and their toxicological significance.

Investigation of Mitochondrial Dysfunction

Direct investigations into the effects of this compound on mitochondrial function have not been specifically reported. While some research on fluoxetine-conjugated compounds has indicated the potential for inducing mitochondrial dysfunction, these findings cannot be directly extrapolated to this compound. medchemexpress.commedchemexpress.commedchemexpress.com

Oxidative Stress Induction and Antioxidant Defense Modulation

There is a lack of specific studies investigating the capacity of this compound to induce oxidative stress or modulate antioxidant defense systems. Although some compounds with similar structures have been associated with oxidative stress, no such data is currently available for this compound. medchemexpress.commedchemexpress.com

Immunomodulatory Effects and Related Toxicity

Information regarding the immunomodulatory effects and any associated toxicity of this compound is not present in the available scientific literature. While some related compounds have been noted to have immunomodulatory properties, these cannot be ascribed to the meta-isomer without specific investigation. medchemexpress.com

In Vitro and In Vivo Toxicity Models

Cell Culture-Based Toxicity Assays

Specific studies utilizing cell culture-based assays to evaluate the toxicity of this compound were not identified in the reviewed literature.

However, a wide range of in vitro assays have been employed to investigate the cytotoxic and genotoxic potential of fluoxetine. It has shown cytotoxic effects in a fish hepatoma cell line (PLHC-1), reducing cell viability. In studies on cancer cell lines, fluoxetine reduced the viability of human hepatocellular carcinoma (Hep3B) cells and induced apoptosis. mdpi.com Genotoxicity has also been assessed, with mixed results. Fluoxetine was found to be genotoxic at a concentration of 5.0 mg/mL in Chinese hamster ovary (CHO) cells, as determined by the comet assay. It also induced chromosomal breaks in Chinese hamster V79 lung cells.

Cell LineAssay TypeConcentration(s)Observed EffectReference
Fish Hepatoma (PLHC-1)Cytotoxicity20 µMDecreased cell viability to 52% after 24h.
Chinese Hamster Ovary (CHO)Genotoxicity (Comet Assay)5.0 mg/mLGenotoxic.
Chinese Hamster V79 LungMutagenicity1.25, 2.5, 5.0 µg/mLIntroduction of chromosomal breaks.
Human Hepatocellular Carcinoma (Hep3B)Cytotoxicity (MTT Assay)100 µMReduced viability to 30.4% after 24h. mdpi.com
J774.1 Murine MacrophageCytotoxicity (MTT Assay)1–10 µMNo significant effect on viability after 24h. nih.gov

Zebrafish or Other Lower Organism Models for Early Toxicity Screening

While safety data indicates that this compound is very toxic to aquatic life, specific studies using zebrafish or other lower organisms for its toxicity screening were not found. caymanchem.com

The zebrafish (Danio rerio) model has been extensively used for screening the toxicity of fluoxetine. These studies have revealed a range of adverse effects. Exposure during embryonic development has been shown to cause heart malformations, including pericardial edema and circulation abnormalities. researchgate.net A significant increase in the heart rate of zebrafish embryos has also been observed following exposure. mdpi.com Ecotoxicological studies have demonstrated that fluoxetine can be embryotoxic, causing increased mortality at high concentrations and a higher incidence of malformations. mdpi.comksu.edu.tr Other reported effects in zebrafish larvae include delayed hatching and hypo-locomotion. nih.gov

OrganismExposureEndpointKey FindingsReference
Zebrafish (Danio rerio)DevelopmentalCardiotoxicityObserved heart malformations, pericardial edema, and myocardial fibrosis. researchgate.net
Zebrafish (Danio rerio)EmbryonicEmbryotoxicityIncreased heart rate; malformations (spine/tail deformities, heart edema) at 100 µg/L. mdpi.com
Zebrafish (Danio rerio)LarvalBehavior/DevelopmentDelayed hatching and hypolocomotion. nih.gov
Daphnia similisAcuteToxicity (EC50)48-hour EC50 value of 1.44 mg/L. osti.gov
Western Mosquitofish (Gambusia affinis)AcuteToxicity (LC50)7-day median lethal concentration (LC50) of 546 ppb. nih.gov

Rodent Models for Sub-chronic and Chronic Toxicity

A safety data sheet indicates that this compound is a suspected reproductive toxicant (Category 2), which implies potential effects in chronic or developmental rodent studies, but specific study reports were not found. lgcstandards.com

Sub-chronic and chronic toxicity studies in rodent models have been conducted for fluoxetine. A 90-day juvenile toxicology study in CD rats revealed significant reproductive toxicity at a dose of 30 mg/kg/day. medicines.org.uk This included irreversible testicular degeneration and necrosis, epididymal epithelial vacuolation, and immaturity of the female reproductive tract. medicines.org.uk Developmental toxicity studies have been performed in both Fischer 344 rats and Dutch Belted rabbits, assessing the effects of in-utero exposure. wikimedia.org Sub-chronic studies in Wistar rats have been used to evaluate histopathological changes in the liver following fluoxetine administration. deu.edu.tr In contrast, some studies found no cytotoxic or mutagenic potential in Wistar rats treated intraperitoneally or by gavage. nih.gov

Table of Mentioned Compounds

Compound Name Class/Type
Meta Fluoxetine Hydrochloride Positional Isomer of Fluoxetine; SSRI
Fluoxetine SSRI Antidepressant
Norfluoxetine Active Metabolite of Fluoxetine
Serotonin (B10506) Neurotransmitter
Imipramine Tricyclic Antidepressant
Amitriptyline Tricyclic Antidepressant
Iproniazid MAOI Antidepressant
Phenelzine MAOI Antidepressant
Nefazodone Antidepressant
Duloxetine SNRI Antidepressant
Bupropion Antidepressant
Trazodone Antidepressant
Tianeptine Antidepressant
Agomelatine Antidepressant
Citalopram SSRI Antidepressant
Escitalopram SSRI Antidepressant
Paroxetine SSRI Antidepressant

Analytical Methodologies for Meta Fluoxetine Hydrochloride

Chromatographic Techniques for Quantification in Biological Matrices

Chromatographic methods are the cornerstone for the analysis of meta-fluoxetine hydrochloride, providing the necessary selectivity and sensitivity to measure the compound in complex biological samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques, each with its own set of advantages and specific applications.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (e.g., UV, MS/MS)

HPLC is a versatile and widely adopted technique for the analysis of this compound and its related compounds. nih.govtandfonline.com The choice of detector is critical and is often dictated by the required sensitivity and selectivity of the assay.

HPLC with UV Detection: Ultraviolet (UV) detection is a common and cost-effective method used for the quantification of fluoxetine (B1211875) and its isomers. nih.gov A study detailed a liquid chromatographic method for the assay of fluoxetine hydrochloride and its meta isomer in raw materials using an Exsil ODS-B column with a mobile phase of tetrahydrofuran, acetonitrile, and a buffer, with detection at 214 nm. nih.gov Another HPLC method for quantifying potential impurities in fluoxetine hydrochloride utilized a Gemini-C18 column with a gradient mobile phase of methanol (B129727) and a triethylamine (B128534) buffer solution, with detection at 215 nm. nih.govresearchgate.net The maximum UV absorbance for this compound has been noted at 277 nm. diva-portal.org

HPLC with Mass Spectrometry (MS/MS) Detection: For higher sensitivity and selectivity, especially in complex biological matrices, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. tandfonline.com An enantioselective LC-MS/MS method was developed for fluoxetine and its metabolite norfluoxetine (B159337) using a chiral alpha(1)-acid glycoprotein (B1211001) column, which could be applicable for the meta isomer. diva-portal.org A fast and simple bioanalytical method for fluoxetine in human plasma was developed using protein precipitation followed by LC-MS/MS, monitoring the transition of m/z 310 > 148 for fluoxetine. nih.govcolab.ws

Table 1: HPLC Methods for the Analysis of Fluoxetine and its Isomers

Analytical Method Column Mobile Phase Detection Application Reference
HPLC Exsil ODS-B Tetrahydrofuran, Acetonitrile, Buffer UV at 214 nm Assay of fluoxetine HCl and its meta isomer in raw materials nih.gov
HPLC Gemini-C18 Methanol, Triethylamine Buffer UV at 215 nm Quantification of impurities in fluoxetine HCl nih.govresearchgate.net
LC-MS/MS Chiral AGP Acetonitrile, 10 mM Ammonium Acetate Buffer (pH 4.4) MS/MS Enantioselective analysis of fluoxetine and norfluoxetine diva-portal.org
LC-MS/MS Reverse Phase Methanol, 10 mM Ammonium Formate (pH acidified) MS/MS (m/z 310 > 148) Quantification of fluoxetine in human plasma nih.govcolab.ws

Gas Chromatography (GC) Applications

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), offers high sensitivity and is a powerful tool for the analysis of fluoxetine and its isomers in biological samples. tandfonline.com GC-MS has been widely used for the determination of drugs of interest in forensic screening analyses due to the higher concentrations and longer detection windows in urine compared to blood. jrespharm.com

A study developed a GC-MS method for the detection of fluoxetine and its active metabolite norfluoxetine in urine, applying both liquid-liquid and solid-phase extraction for sample preparation. jrespharm.com Another novel and robust chiral GC-MS method was developed for the separation and measurement of fluoxetine and norfluoxetine enantiomers in urine and plasma. nih.gov

Chiral Chromatography for Enantiomeric Separation and Analysis

Since this compound is a chiral compound, the separation of its enantiomers is of significant interest. Various chiral chromatography techniques have been successfully applied to the enantiomeric separation of fluoxetine, and these methods are directly applicable to its meta isomer.

Chiral HPLC: Chromatographic methods using chiral stationary phases (CSPs) have been developed for the separation of fluoxetine enantiomers. nih.gov Ovomucoid and tris(3,5-dimethylphenyl carbamate) cellulose (B213188) stationary phases have been used in reversed- and normal-phase modes, respectively. nih.gov A normal phase separation of fluoxetine enantiomers has also been achieved on a CHIRALPAK® IK column, which is an immobilized cellulosic-based polysaccharide CSP. chiraltech.com

Chiral GC: A chiral gas chromatographic column (HYDRODEX β-6TBDM®) has been used for the separation and measurement of the enantiomers of fluoxetine and norfluoxetine. researchgate.net

Capillary Electrophoresis (CE): Capillary electrophoresis has emerged as an alternative for the enantioseparation of fluoxetine, often using cyclodextrins as chiral selectors in the background electrolyte. nih.gov

Table 2: Chiral Separation Techniques for Fluoxetine Enantiomers

Technique Chiral Selector/Stationary Phase Application Reference
HPLC Ovomucoid and tris(3,5-dimethylphenyl carbamate) cellulose CSPs Separation of fluoxetine enantiomers nih.gov
HPLC CHIRALPAK® IK (immobilized cellulosic-based polysaccharide) Normal phase separation of fluoxetine enantiomers chiraltech.com
GC-MS HYDRODEX β-6TBDM® chiral column Separation of fluoxetine and norfluoxetine enantiomers researchgate.net
Capillary Electrophoresis Cyclodextrins Enantioseparation of fluoxetine nih.gov

Sample Preparation Techniques for Bioanalytical Assays

The complexity of biological matrices necessitates effective sample preparation to remove interferences and concentrate the analyte of interest before chromatographic analysis. The most common techniques employed for the analysis of fluoxetine and its isomers are protein precipitation and liquid-liquid extraction. nih.govresearchgate.net

Protein Precipitation (PPT)

Protein precipitation is a straightforward and widely used method for the rapid cleanup of plasma samples. researchgate.net It involves the addition of a precipitating agent, typically an organic solvent like methanol or acetonitrile, to the plasma sample to denature and precipitate proteins. nih.govresearchgate.net After centrifugation, the clear supernatant containing the analyte can be directly injected into the LC system or further processed. A fast and simple bioanalytical method for fluoxetine in human plasma was developed using a methanol-based protein precipitation technique coupled with LC-MS/MS. nih.govcolab.ws

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic and effective sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.net LLE is a common sample preparation technique for analyzing fluoxetine and norfluoxetine in biological fluids. researchgate.net Various organic solvents, including chloroform (B151607) and diethyl ether, have been utilized for the extraction of fluoxetine from biological matrices such as plasma and urine. researchgate.netnih.gov A dispersive liquid-liquid microextraction (DLLME) method has also been developed for the extraction of fluoxetine from pharmaceutical formulations and human urine. researchgate.net

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique for isolating and concentrating fluoxetine and its related compounds, including isomers like meta-fluoxetine, from complex matrices such as plasma, urine, and wastewater. researchgate.netjrespharm.com The choice of SPE sorbent is critical for effective extraction. Common stationary phases include reversed-phase materials like C8 and C18, and mixed-mode cation-exchange cartridges, which are particularly effective for basic compounds like fluoxetine. tandfonline.comnih.govcuny.edu

The general SPE procedure involves four main steps:

Conditioning: The sorbent is conditioned, typically with methanol followed by water or a buffer, to activate the stationary phase. jrespharm.comcuny.edu

Loading: The sample, often pre-treated and adjusted for pH, is passed through the cartridge. Analytes are retained on the sorbent while some matrix components pass through. jrespharm.comcuny.edu

Washing: The cartridge is washed with a specific solvent to remove interfering substances that may have been retained. jrespharm.com

Elution: The target analyte, such as meta-fluoxetine, is eluted from the sorbent using a strong organic solvent or a solvent mixture with an adjusted pH. jrespharm.com

For instance, a method for analyzing fluoxetine in wastewater used Evolute CX-50 extraction cartridges, achieving recovery rates between 65% and 82%. diva-portal.org Another automated SPE method for fluoxetine in human plasma on Oasis MCX cartridges reported recoveries from 63% to 79%. nih.gov The selection of appropriate solvents and pH for each step is crucial to maximize recovery and minimize matrix effects, ensuring a clean extract for subsequent chromatographic analysis. diva-portal.org

Table 1: Examples of SPE Conditions for Fluoxetine Analysis
Sorbent TypeMatrixElution SolventRecovery RateReference
Oasis MCXHuman PlasmaNot Specified63.04% - 79.39% nih.gov
Evolute CX-50WastewaterNot Specified65% - 82% diva-portal.org
Cerex Trace-BWhole BloodNot SpecifiedNot Specified cuny.edu

Microextraction Techniques

Microextraction techniques are advanced, miniaturized sample preparation methods that offer high enrichment factors while using minimal solvent volumes. These methods are valued for being cost-effective and environmentally friendly.

Dispersive Liquid-Liquid Microextraction (DLLME) has been applied for the preconcentration of fluoxetine from water samples. nih.gov In this method, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution. The large surface area between the fine droplets of the extraction solvent and the sample facilitates rapid analyte transfer. After centrifugation, the sedimented phase is collected for analysis. Optimization of parameters such as sample pH, solvent volume, and vortex time led to an enrichment factor of 61 for fluoxetine with recovery percentages between 83-110% in various water matrices. nih.gov Another study described an ionic liquid-based DLLME method for fluoxetine analysis, highlighting its speed and sensitivity. analchemres.org

Hollow-Fiber Liquid-Phase Microextraction (HF-LPME) is another prominent technique. In HF-LPME, a porous hollow fiber holds a small volume of an organic solvent within its walls, acting as a supported liquid membrane. nih.gov This fiber is placed in the sample (donor phase), and the analyte is extracted into the solvent and then into an acceptor phase inside the fiber's lumen. A method using a two-phase "U" configuration with 1-octanol (B28484) as the supported liquid membrane was developed for fluoxetine in human serum, demonstrating excellent sample clean-up prior to nano-LC-HRMS analysis. nih.gov Similarly, a three-phase LPME method has been used to analyze fluoxetine and norfluoxetine in plasma. scielo.br

A polypropylene (B1209903) sheet has also been successfully used as a microextraction medium for enriching fluoxetine from urine samples, showcasing the versatility of microextraction approaches. researchgate.net

Advanced Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for the definitive identification and precise quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including fluoxetine and its isomers. researchgate.net While detailed NMR data specifically for this compound is not widely published, the principles of NMR allow for its differentiation from its ortho- and para- counterparts. The chemical shifts and splitting patterns of the protons on the substituted phenyl ring would be distinct for each isomer.

1H NMR and 13C NMR are the primary techniques used. oxinst.com For meta-fluoxetine, the substitution pattern on the trifluoromethyl-substituted phenoxy ring would produce a unique set of signals in the aromatic region of the 1H NMR spectrum compared to the more symmetrical pattern of the para-isomer.

Furthermore, 19F NMR is particularly useful for fluorine-containing compounds like fluoxetine. oxinst.com The trifluoromethyl (CF₃) group provides a strong, clear signal. Studies have used 19F NMR to investigate the complexation of fluoxetine with cyclodextrins and to monitor the drug and its metabolite, norfluoxetine, in the human brain. nih.govbioline.org.br While these studies focus on the para-isomer, the same technique would be applicable to meta-fluoxetine, with the 19F chemical shift potentially being influenced by the different electronic environment of the meta-position.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the cornerstone for the sensitive and specific quantification of fluoxetine and its isomers in complex biological and environmental samples. nih.govijper.org

In MS analysis, the molecule is ionized, and its mass-to-charge ratio (m/z) is measured. For fluoxetine (as the free base), the protonated molecule [M+H]⁺ appears at an m/z of approximately 310. ijper.orgmdpi.comnih.gov Tandem mass spectrometry (MS/MS) involves selecting this precursor ion and subjecting it to collision-induced dissociation to generate characteristic product ions (fragments). This process, known as Multiple Reaction Monitoring (MRM), provides high specificity. nih.govijper.org

For fluoxetine, a common fragmentation pathway involves the cleavage of the N-methyl propylamine (B44156) side chain. The transition of the precursor ion m/z 310 to product ions like m/z 44 (CH₃-CH=NH₂⁺) and m/z 148 is frequently monitored for quantification. nih.govijper.orgmdpi.com While the mass of meta-fluoxetine is identical to para-fluoxetine, slight differences in fragmentation patterns or relative ion abundances might exist, although chromatographic separation is the primary means of distinguishing them before MS detection. oup.com

LC-MS/MS methods have been developed and validated for fluoxetine in various matrices, including plasma, with high sensitivity. ijper.orgnih.govnih.govnih.gov The use of a deuterated internal standard, such as fluoxetine-d5, is common practice to correct for matrix effects and variations in extraction and ionization, ensuring accurate quantification. nih.govmdpi.com

Table 2: Common MS/MS Transitions for Fluoxetine Quantification
AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Fluoxetine310.144.2Positive ESI ijper.org
Fluoxetine310.044.1Positive ESI nih.gov
Fluoxetine310148Positive ESI mdpi.com
Fluoxetine-d5 (IS)315.044.0Positive ESI nih.gov
Fluoxetine-d5 (IS)315.1153Positive ESI mdpi.com

Validation of Analytical Methods

The validation of analytical methods is a mandatory process to ensure that a method is reliable, reproducible, and suitable for its intended purpose. nih.govnih.gov Validation is performed according to guidelines from bodies like the International Council for Harmonisation (ICH). nih.govscilit.comnih.gov This involves assessing several key performance characteristics.

Sensitivity, Specificity, Linearity, Accuracy, Precision

Sensitivity: This is defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov For fluoxetine analysis using LC-MS/MS, LOQs can be as low as 0.20 ng/mL in human plasma. nih.govmdpi.com One highly sensitive method reported an LOQ of 0.05 ng/mL. mdpi.com

Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. researchgate.net In chromatography, this is demonstrated by the absence of interfering peaks at the retention time of the analyte and internal standard in blank samples. ijper.org The use of MS/MS provides a high degree of specificity. researchgate.net

Linearity: Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal. ijper.org A calibration curve is constructed by analyzing standards at several concentration levels. The relationship is typically evaluated by the correlation coefficient (r or r²), which should ideally be close to 0.999. mdpi.comnih.gov Linearity ranges for fluoxetine assays are often established across the expected therapeutic or experimental concentrations, for example, 0.25 to 50 ng/mL. mdpi.com

Accuracy: Accuracy measures the closeness of the determined value to the true value. It is often expressed as the percentage recovery of a known amount of analyte spiked into a sample matrix. nih.gov For bioanalytical methods, accuracy is typically assessed at multiple concentration levels (e.g., LQC, MQC, HQC), and the mean value should be within ±15% of the nominal value (±20% at the LOQ). ijper.org

Precision: Precision describes the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). ijper.org Precision is evaluated at two levels: intra-day (repeatability) and inter-day (intermediate precision). As with accuracy, the CV should generally not exceed 15% (20% at the LOQ). ijper.org

Table 3: Summary of Validation Parameters from a Validated LC-MS/MS Method for Fluoxetine
ParameterValue / RangeReference
Linearity Range0.25 - 50 ng/mL mdpi.com
Correlation Coefficient (r²)> 0.999 mdpi.com
Lower Limit of Quantification (LLOQ)0.25 ng/mL mdpi.com
Accuracy (% Nominal)Within ±15% ijper.org
Precision (% CV)< 15% ijper.org

Stability and Recovery

The stability and recovery of this compound are critical parameters in the development and validation of analytical methods to ensure the accuracy and reliability of quantification, particularly when it is present as an impurity in fluoxetine hydrochloride samples.

Stability of this compound

This compound is recognized as a stable crystalline solid. vulcanchem.com Available data indicates that it maintains its integrity for an extended period under appropriate storage conditions. Specifically, it has been shown to be stable for up to four years when stored at a temperature of -20°C. vulcanchem.com Safety data sheets also indicate that the compound does not decompose under specified usage conditions and no hazardous decomposition products are known to result from its breakdown. caymanchem.com

In the context of analytical procedures, the stability of solutions containing this compound is also a key consideration. For instance, in dissolution assays for fluoxetine hydrochloride that include the meta isomer as a related compound, standard stock solutions are noted to be usable for one week when refrigerated. oup.com Furthermore, diluted sample solutions containing fluoxetine and its isomers have been found to be stable for up to 48 hours under both refrigerated and room temperature conditions. oup.com

Forced degradation studies, which are essential for developing stability-indicating methods, are often performed on the parent compound, fluoxetine hydrochloride. These studies involve subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products. oup.com While specific degradation percentages for this compound are not extensively detailed in published literature, the analytical methods developed are designed to separate the parent drug from all potential impurities and degradation products, including the meta isomer. oup.comnih.gov For example, in one study, fluoxetine hydrochloride showed approximately 15% degradation when heated in 0.1N HCl for 12 hours. oup.com The stability-indicating method was able to resolve the fluoxetine peak from degradation products.

Table 1: General Stability Data for this compound

ConditionDurationStabilitySource
Storage (Solid)≥ 4 yearsStable at -20°C vulcanchem.comcaymanchem.com
Standard Stock Solution1 weekStable when refrigerated oup.com
Diluted Sample Solution48 hoursStable at room temperature or refrigerated oup.com
Thermal DecompositionNot specifiedNo decomposition if used according to specifications caymanchem.com

Recovery of this compound

Recovery studies are fundamental to the validation of analytical methods, as they demonstrate the accuracy of the method by measuring the amount of an analyte of interest that can be successfully retrieved from a sample matrix. In the analysis of fluoxetine hydrochloride, where this compound is a known impurity, the recovery of the meta isomer is a critical validation parameter.

Liquid chromatographic methods have been developed for the simultaneous determination of fluoxetine hydrochloride and its related compounds, including the meta isomer. oup.com The validation of these methods, in accordance with guidelines from the International Conference on Harmonization (ICH), includes an assessment of accuracy through recovery studies. nih.gov These studies typically involve spiking a sample with a known concentration of the analyte and then measuring the concentration with the developed method. The accuracy of the method is generally accepted if the recovery is within the range of 80% to 120%. nih.gov

While specific recovery percentages for this compound are not always reported independently, the validation of methods for fluoxetine hydrochloride impurities ensures that the recovery for all quantified impurities, including the meta isomer, falls within the acceptable range. For example, a validated HPLC method for potential impurities in fluoxetine hydrochloride reported accuracy within the 80%-120% limit. nih.gov Another study on the simultaneous determination of fluoxetine and olanzapine (B1677200) demonstrated mean recovery to be 101.16% ± 0.59 for fluoxetine. nih.gov

Table 2: Representative Recovery Data from Analytical Method Validation for Fluoxetine and its Impurities

Analytical MethodAnalyte(s)Recovery Range (%)Source
High-Performance Liquid Chromatography (HPLC)Potential impurities in fluoxetine hydrochloride (including meta isomer)80 - 120 nih.gov
Reversed-Phase Liquid ChromatographyFluoxetine HCl and OlanzapineMean accuracy for Fluoxetine HCl: 101.16 ± 0.59 nih.gov

Investigational Approaches to Drug Drug Interactions Involving Meta Fluoxetine Hydrochloride

Metabolic Drug-Drug Interactions

Metabolically-based drug interactions are a frequent concern in clinical practice and involve alterations in a drug's absorption, distribution, metabolism, or excretion. uspharmacist.com Fluoxetine (B1211875) and its primary active metabolite, norfluoxetine (B159337), are significantly involved in metabolic processes mediated by the cytochrome P450 (CYP450) enzyme system. pharmgkb.orgnih.gov

Fluoxetine and norfluoxetine are potent inhibitors of specific CYP450 isoenzymes. wikipedia.orgpharmgkb.org This inhibition is a key mechanism underlying many of its clinically significant drug interactions. The primary isoenzyme affected is CYP2D6, which is also the main enzyme responsible for the metabolism of fluoxetine itself into norfluoxetine. pharmgkb.orgnih.govwikipedia.org Both the parent drug and its metabolite are strong inhibitors of CYP2D6. pharmgkb.orgwikipedia.org

In addition to strong CYP2D6 inhibition, fluoxetine and norfluoxetine also exhibit inhibitory effects on other isoenzymes, though generally to a lesser extent. In-vitro studies have shown they moderately inhibit CYP2C9 and mildly to moderately inhibit CYP2C19 and CYP3A4. uspharmacist.com Fluoxetine is also considered a mechanism-based inhibitor of CYP2C19. pharmgkb.org The long elimination half-lives of fluoxetine (1-4 days after acute use, 4-6 days after chronic use) and particularly norfluoxetine (4-16 days) mean that this enzymatic inhibition can persist for weeks even after the discontinuation of the drug, complicating the management of drug therapy. uspharmacist.comwikipedia.orgdrugbank.com

Table 1: Inhibitory Profile of Fluoxetine and Norfluoxetine on CYP450 Isoenzymes

Isoenzyme Level of Inhibition by Fluoxetine/Norfluoxetine Clinical Significance
CYP2D6 Potent/Strong pharmgkb.orgwikipedia.orgpsychopharmacologyinstitute.com High potential for clinically significant interactions. pharmgkb.org
CYP2C19 Mild to Moderate uspharmacist.comwikipedia.org Potential for interactions, particularly with sensitive substrates. pharmgkb.org
CYP2C9 Moderate uspharmacist.com Clinically relevant interactions have been reported. uspharmacist.comcrediblemeds.org
CYP3A4 Mild to Moderate uspharmacist.comnih.gov Generally considered less clinically relevant than CYP2D6 inhibition. psychopharmacologyinstitute.com

| CYP1A2 | No significant effect in vivo wikipedia.org | Low risk of interactions via this pathway. |

The inhibition of CYP450 enzymes by fluoxetine can lead to significant increases in the plasma concentrations of co-administered drugs that are substrates for these enzymes. This can enhance the therapeutic effects or increase the risk of toxicity of the affected drug.

For instance, due to potent CYP2D6 inhibition, fluoxetine can cause a two- to fourfold increase in the plasma levels of tricyclic antidepressants (TCAs) like desipramine (B1205290) and imipramine. uspharmacist.comcrediblemeds.org This interaction can lead to signs of TCA toxicity. uspharmacist.com Similarly, the metabolism of many antipsychotics is affected. Co-administration with risperidone (B510), a CYP2D6 substrate, can lead to a fourfold increase in its plasma concentration. uspharmacist.com Levels of other antipsychotics like clozapine (B1669256) and haloperidol (B65202) can also be elevated. uspharmacist.comnih.gov

The moderate inhibition of CYP2C9 by fluoxetine is responsible for interactions with drugs like phenytoin (B1677684) and warfarin. uspharmacist.com Reports have documented toxic phenytoin concentrations shortly after initiating fluoxetine. uspharmacist.com With warfarin, an anticoagulant metabolized by CYP2C9 (the more active S-enantiomer), the interaction can lead to enhanced anticoagulant effects and an increased risk of bleeding. uspharmacist.com

Fluoxetine's effect on CYP2C19 can impair the metabolism of certain benzodiazepines like diazepam. uspharmacist.com It can also reduce the metabolic activation of the antiplatelet drug clopidogrel, which is partly mediated by CYP2C19, potentially decreasing its efficacy. pharmgkb.org

Table 2: Examples of Drug Interactions with Fluoxetine via CYP450 Inhibition

Co-administered Drug Primary Metabolizing Enzyme Potential Clinical Outcome of Interaction with Fluoxetine
Desipramine (TCA) CYP2D6 uspharmacist.com 2- to 4-fold increase in plasma concentration, potential toxicity. uspharmacist.com
Risperidone (Antipsychotic) CYP2D6 uspharmacist.com ~4-fold increase in risperidone plasma concentration. uspharmacist.com
Clozapine (Antipsychotic) CYP1A2, CYP2D6, CYP2C19, CYP3A4 uspharmacist.comnih.gov 50% to 100% increase in clozapine plasma concentration. uspharmacist.com
Phenytoin (Anticonvulsant) CYP2C9, CYP2C19 uspharmacist.com Increased phenytoin levels, potential toxicity. uspharmacist.com
Warfarin (Anticoagulant) CYP2C9 (S-warfarin) uspharmacist.com Enhanced anticoagulant effect, increased bleeding risk. uspharmacist.com
Diazepam (Benzodiazepine) CYP2C19, CYP3A4 uspharmacist.com Impaired elimination, increased sedation. uspharmacist.com
Codeine (Opioid) CYP2D6 crediblemeds.org Reduced conversion to its active metabolite (morphine), leading to decreased analgesia. wikipedia.org

| Dextromethorphan (B48470) | CYP2D6 wikipedia.org | Impaired metabolism, increasing risk of serotonin (B10506) syndrome and other side effects. wikipedia.org |

Inhibition or Induction of Cytochrome P450 Isoenzymes by Meta Fluoxetine Hydrochloride

Pharmacodynamic Drug-Drug Interactions

Pharmacodynamic interactions occur when drugs with similar or opposing effects on a physiological system are administered together. uspharmacist.com For fluoxetine, the most significant pharmacodynamic interactions involve its primary mechanism of action: serotonin reuptake inhibition.

When fluoxetine is co-administered with other drugs that increase serotonergic neurotransmission, there is a risk of additive or synergistic effects. nih.govcrediblemeds.org These agents can include other antidepressants like monoamine oxidase inhibitors (MAOIs), TCAs, and other SSRIs, as well as opioids such as tramadol, triptans used for migraines, and the herbal supplement St. John's Wort. wikipedia.orgmedsafe.govt.nz The combination of multiple serotonergic drugs elevates the risk of developing a potentially life-threatening condition known as serotonin syndrome. crediblemeds.orgmedsafe.govt.nz

Serotonin syndrome is a toxic state caused by an excess of serotonin in the central nervous system. nih.gov Combining fluoxetine with other serotonergic drugs is a major risk factor. medsafe.govt.nz The concurrent use of fluoxetine and an MAOI is contraindicated due to the high risk of severe, sometimes fatal, reactions resembling serotonin syndrome. medsafe.govt.nzfda.gov A sufficient washout period of at least five weeks is required after stopping fluoxetine before an MAOI can be initiated, owing to the long half-life of fluoxetine and norfluoxetine. fda.gov

Symptoms of serotonin syndrome can range from mild to severe and include a triad (B1167595) of mental status changes (e.g., agitation, confusion), autonomic dysfunction (e.g., diaphoresis, fever, shivering, fluctuating vital signs), and neuromuscular excitation (e.g., tremor, hyperreflexia, myoclonus). medsafe.govt.nz High doses of fluoxetine can increase the risk, and even combinations with seemingly benign substances like dextromethorphan can precipitate the syndrome due to both metabolic inhibition and additive serotonergic effects. wikipedia.orgnih.gov

Additive or Synergistic Effects with Serotonergic Agents

Clinical Relevance of Drug-Drug Interaction Profiles

The DDI profile of fluoxetine is of high clinical relevance. Its potent, long-lasting inhibition of CYP2D6 necessitates careful review of a patient's medication regimen before and during therapy. pharmgkb.orgpsychopharmacologyinstitute.com Clinicians must consider the potential for fluoxetine to increase the levels of numerous other drugs, including certain antidepressants, antipsychotics, beta-blockers, and antiarrhythmics. nih.gov

The risk of serotonin syndrome requires caution when prescribing fluoxetine with any other serotonergic agent. fda.gov The long half-life of fluoxetine and its active metabolite is a critical factor, as it extends the duration of potential DDIs for several weeks after the drug is discontinued (B1498344). wikipedia.org This makes switching to or from certain medications, particularly MAOIs, a process that requires careful planning and extended observation. psychopharmacologyinstitute.com Therefore, a thorough understanding of these metabolic and pharmacodynamic interactions is essential for prescribers to mitigate risks and optimize patient outcomes.

In Vitro to In Vivo Extrapolation of Interaction Potential

In vitro to in vivo extrapolation (IVIVE) is a fundamental methodology used to predict a drug's behavior in the body based on data from laboratory experiments. For meta-fluoxetine hydrochloride (fluoxetine), this process begins with in vitro studies using systems like human liver microsomes to characterize its interaction with cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of many drugs. nih.govnih.gov

Research has established that both fluoxetine and its primary metabolite, norfluoxetine, are potent inhibitors of multiple CYP enzymes. wikipedia.org They are particularly strong competitive inhibitors of CYP2D6 and also inhibit CYP2C19. wikipedia.orgnih.govmdpi.com Furthermore, they exhibit time-dependent inhibition (TDI) of CYP2C19 and CYP3A4, a more complex mechanism where the inhibitor inactivates the enzyme over time. nih.govnih.gov

In vitro studies have determined the specific inhibition constants (Kᵢ) for each of the enantiomers of fluoxetine and norfluoxetine against various CYP enzymes. nih.govnih.gov The (S)-enantiomers of both fluoxetine and norfluoxetine are notably more potent inhibitors of CYP2D6 than their (R)-counterparts. nih.gov For CYP2C19, (S)-norfluoxetine is the most potent time-dependent inhibitor, while for CYP3A4, (R)-norfluoxetine is the most significant inhibitor. nih.govresearchgate.net

These in vitro Kᵢ values are central to IVIVE. A common approach to estimate the in vivo interaction risk is to calculate the ratio of the unbound inhibitor concentration in the plasma ([I]u) to its Kᵢ value. mdpi.com A high [I]u/Kᵢ ratio suggests a significant potential for an in vivo DDI. mdpi.com Based on these calculations, fluoxetine is predicted to be a strong inhibitor of CYP2D6 and a moderate inhibitor of CYP2C19 in vivo. nih.gov

However, simple IVIVE based on static Kᵢ values can be misleading. Initial predictions suggested that fluoxetine would also cause significant inhibition of CYP3A4. nih.gov In contrast, clinical studies showed that while fluoxetine dramatically increased the exposure of CYP2D6 substrates (like dextromethorphan) and CYP2C19 substrates (like omeprazole), it had no significant effect on the concentrations of CYP3A4 substrates such as midazolam. nih.gov This discrepancy highlights the limitations of static models and the need for more dynamic approaches to accurately predict the complex DDI profile of fluoxetine and norfluoxetine. nih.gov

Table 1: In Vitro Inhibition of CYP Enzymes by Fluoxetine and Norfluoxetine Enantiomers

This table summarizes the reversible and time-dependent inhibition constants determined from in vitro studies using human liver microsomes. Lower values indicate more potent inhibition.

InhibitorEnzymeInhibition TypeInhibition Constant (Kᵢ)
(S)-FluoxetineCYP2D6Reversible0.04 µM nih.gov
(R)-FluoxetineCYP2D6Reversible0.4 µM nih.gov
(S)-NorfluoxetineCYP2D6Reversible0.05 µM nih.gov
(R)-NorfluoxetineCYP2D6Reversible0.5 µM nih.gov
(S)-NorfluoxetineCYP2C19Time-Dependent7 µM nih.govresearchgate.net
(R)-NorfluoxetineCYP3A4Time-Dependent8 µM nih.govresearchgate.net

Predictive Modeling for Clinical Scenarios

To overcome the limitations of static IVIVE, more sophisticated predictive models are employed. Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational tool that simulates the absorption, distribution, metabolism, and excretion (ADME) of drugs in a virtual human body. nih.gov These models integrate a drug's physicochemical properties with physiological data to predict its concentration over time in various organs and in the blood. nih.govsci-hub.se

For fluoxetine, PBPK models have been developed to provide a more accurate prediction of its complex DDI profile. sci-hub.senih.gov These models are built using simulators like SimCYP and incorporate detailed parameters, including:

Absorption models (e.g., first-order or advanced dissolution, absorption, and metabolism [ADAM] models). sci-hub.se

Distribution models (e.g., minimal or full PBPK models to account for the drug's extensive tissue distribution). sci-hub.se

Enzyme kinetics for metabolism by multiple CYP enzymes (CYP2D6, CYP2C19, CYP3A4, etc.). nih.govresearchgate.net

Inhibition kinetics , including both reversible and time-dependent inhibition by all four enantiomers of fluoxetine and norfluoxetine. nih.gov

Other mechanisms , such as CYP3A4 induction and interactions between the inhibitors themselves. nih.gov

By simulating the time-varying concentrations of each of the four inhibitory species and their combined effect on enzyme activity, these dynamic models can successfully rationalize the observed clinical DDI outcomes. nih.gov For instance, PBPK models accurately predicted the 27-fold increase in the area under the curve (AUC) for the CYP2D6 substrate dextromethorphan and the 7.1-fold increase for the CYP2C19 substrate omeprazole. nih.gov Crucially, these models also correctly predicted the lack of a significant interaction with CYP3A4 substrates, resolving the discrepancy from simpler IVIVE approaches. nih.gov

PBPK modeling has also been used to predict fluoxetine's pharmacokinetics in specific populations, such as in Korean individuals and during pregnancy, where physiological changes can alter drug exposure. nih.govresearchgate.netresearchgate.net These simulations help in understanding how factors like genetic polymorphisms in CYP enzymes or physiological changes affect drug concentrations and DDI potential. pharmgkb.orgnih.govresearchgate.net The success of these predictive models demonstrates that complex DDIs involving multiple inhibitors and mechanisms can be accurately predicted when all relevant in vitro data are integrated into a dynamic, physiological framework. nih.gov

Table 2: PBPK Model Predictions vs. Observed In Vivo DDI

This table shows the predictive accuracy of a dynamic PBPK model for fluoxetine DDIs compared to observed clinical results, expressed as the ratio of the substrate's Area Under the Curve (AUC) with and without fluoxetine.

Substrate DrugPrimary Metabolizing EnzymePredicted AUC Ratio nih.govObserved AUC Ratio nih.gov
DextromethorphanCYP2D62727
OmeprazoleCYP2C195.87.1
MidazolamCYP3A41.11.0
LovastatinCYP3A41.21.0

Pharmacogenomic Considerations for Meta Fluoxetine Hydrochloride

Genetic Polymorphisms Affecting Metabolism and Response

Genetic variations, or polymorphisms, in specific genes can alter the function of enzymes that metabolize fluoxetine (B1211875) and the targets with which it interacts, thereby influencing drug levels and clinical outcomes.

The metabolism of fluoxetine is complex, involving several cytochrome P450 (CYP) enzymes. pharmgkb.org Fluoxetine is administered as a racemic mixture of two enantiomers, (R)- and (S)-fluoxetine, which are metabolized into their respective active metabolites, (R)- and (S)-norfluoxetine. ujpronline.compharmgkb.org The enzymes responsible for this metabolic conversion, primarily CYP2D6 and to a lesser extent CYP2C19, are highly polymorphic. nih.govnih.govmdpi.com

CYP2D6: This enzyme is the principal catalyst for the N-demethylation of fluoxetine to its active metabolite, norfluoxetine (B159337). nih.gov The gene encoding CYP2D6 is known for its extensive genetic variability, leading to different metabolic phenotypes:

Poor Metabolizers (PMs): Individuals with no functional CYP2D6 alleles metabolize fluoxetine slowly. This can lead to higher plasma concentrations of the parent drug. pharmgkb.org

Intermediate Metabolizers (IMs): Carriers of one reduced-function and one non-functional allele, or two reduced-function alleles, exhibit decreased metabolic capacity compared to normal metabolizers. pharmgkb.org

Normal Metabolizers (NMs): These individuals have two fully functional alleles and represent the standard metabolic rate. pharmgkb.org

Ultrarapid Metabolizers (UMs): People with multiple copies of the functional CYP2D6 gene metabolize fluoxetine more rapidly, which can result in lower plasma concentrations of the drug. pharmgkb.org

It is noteworthy that fluoxetine and its metabolite norfluoxetine are also inhibitors of CYP2D6. pharmgkb.orgnih.gov This means that during chronic treatment, the activity of CYP2D6 can be diminished, a process known as phenoconversion, where a genotypic normal metabolizer may behave more like an intermediate or poor metabolizer. mdpi.commdpi.com This self-inhibition complicates the direct correlation between genotype and phenotype and increases the metabolic importance of other enzymes like CYP2C19. pharmgkb.orgmdpi.com

CYP2C19: This enzyme also participates in fluoxetine metabolism, although its role is considered more significant during chronic dosing when CYP2D6 is inhibited. pharmgkb.orgnih.gov Polymorphisms in the CYP2C19 gene also create different metabolizer statuses (poor, intermediate, normal, and ultrarapid). nih.govmdpi.com For instance, individuals who are CYP2C19 poor metabolizers may have altered clearance of fluoxetine, especially if their CYP2D6 pathway is also compromised. nih.gov Research has confirmed the phenotypic impact of decreased or no-function single nucleotide variants (SNVs) in both CYP2D6 and CYP2C19. nih.govnih.gov

Table 1: Influence of CYP450 Polymorphisms on Fluoxetine Metabolism
GeneMetabolizer PhenotypeEffect on Fluoxetine MetabolismPotential Clinical Implication
CYP2D6 Poor (PM)Significantly decreased metabolism. pharmgkb.orgHigher plasma concentrations of fluoxetine.
Intermediate (IM)Decreased metabolism. pharmgkb.orgModerately increased plasma concentrations.
Normal (NM)"Normal" or expected metabolism. pharmgkb.orgStandard therapeutic concentrations expected.
Ultrarapid (UM)Increased metabolism. pharmgkb.orgLower plasma concentrations, potential lack of efficacy.
CYP2C19 Poor (PM)Decreased metabolism, more relevant with chronic use or in CYP2D6 PMs. pharmgkb.orgmdpi.comContributes to higher drug exposure.
Ultrarapid (UM)Increased metabolism.May contribute to lower drug exposure.

The primary pharmacodynamic target of fluoxetine is the serotonin (B10506) transporter (SERT), encoded by the SLC6A4 gene. pharmgkb.org This transporter is responsible for the reuptake of serotonin from the synaptic cleft. A well-studied polymorphism in the promoter region of this gene, known as 5-HTTLPR (serotonin-transporter-linked polymorphic region), involves an insertion or deletion of 44 base pairs, resulting in a long (L) and a short (S) allele. nih.gov

The S allele is associated with lower transcriptional efficiency, leading to reduced expression of the SERT protein. nih.gov

The L allele is associated with higher expression of SERT. nih.gov

Research suggests that individuals carrying the S allele may have a poorer response to SSRIs, including fluoxetine, compared to those with the L/L genotype. mdpi.comnih.gov Some studies have found that the L/L genotype is associated with a more favorable treatment response. nih.gov For instance, one study in a South Indian population found the L/L genotype and a specific L-allele containing haplotype (LALA) were linked to a better response to fluoxetine. nih.govresearchgate.net However, findings have not always been consistent across all populations, indicating that other genetic and environmental factors are also at play. pharmgkb.org

Beyond CYP2D6, CYP2C19, and SLC6A4, variations in other genes have been implicated in the response to fluoxetine.

Pharmacokinetic Genes:

CYP2C9, CYP3A4, and CYP3A5 : These enzymes are also involved in the biotransformation of fluoxetine, and their genetic variants can influence drug metabolism. pharmgkb.orgpharmgkb.org

ABCB1 : This gene encodes P-glycoprotein, an efflux transporter. While some studies have investigated its role, its clinical relevance for fluoxetine efficacy remains to be fully elucidated. tandfonline.com

Pharmacodynamic Genes:

HTR1A and HTR2A : Genes encoding serotonin receptors 1A and 2A have polymorphisms (e.g., -1019C/G in HTR1A and -1438G/A in HTR2A) that have been associated with variations in antidepressant response and side effects. pharmgkb.orgtandfonline.com

BDNF : Brain-derived neurotrophic factor is crucial for neuronal survival and growth. A polymorphism in the BDNF gene has been associated with remission in patients treated with antidepressants, including fluoxetine. pharmgkb.org

Other Genes: Variants in genes such as COMT, CRHR1, and GSK3B have also been suggested to play a role in fluoxetine response, though more research is needed to confirm these associations. pharmgkb.orgnih.gov

Serotonin Transporter Gene Polymorphisms (SLC6A4)

Methodologies for Pharmacogenomic Research

Pharmacogenomic research in the context of neuropsychiatric drugs aims to elucidate the genetic basis for inter-individual variability in drug response and adverse effects. nih.govheraldopenaccess.us For a compound like meta-fluoxetine hydrochloride, a positional isomer of fluoxetine, research methodologies would parallel those established for other selective serotonin reuptake inhibitors (SSRIs). These studies are broadly categorized into those examining pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body). nih.gov The overarching goal is to identify genetic biomarkers that can predict a patient's response to treatment, thereby facilitating a more personalized medicine approach. nih.govheraldopenaccess.us Technologies such as genotyping, gene sequencing, and bioinformatics are integral to this field. heraldopenaccess.us

Genotyping Techniques

Genotyping is a cornerstone of pharmacogenomic research, allowing for the identification of specific genetic variations (polymorphisms) that can influence a drug's efficacy and metabolism. psychiatryonline.org In the study of antidepressants like fluoxetine and its isomers, research focuses on genes encoding drug-metabolizing enzymes and drug targets. heraldopenaccess.usfrontiersin.org Several technologies are employed to assess these genetic variants, each with distinct capabilities and applications. mdpi.com

Key genes of interest in antidepressant pharmacogenomics include those for the cytochrome P450 (CYP450) enzymes, particularly CYP2D6 and CYP2C19, which are heavily involved in the metabolism of many SSRIs. frontiersin.orgfrontiersin.org Another critical gene is SLC6A4, which encodes the serotonin transporter, the primary target of SSRIs. genomind.compharmgkb.org

Commonly used genotyping techniques in this area of research include:

Polymerase Chain Reaction (PCR): This technique is used to amplify specific DNA segments, allowing for the detection of single nucleotide polymorphisms (SNPs) and other variations. Real-time PCR is a variant that allows for quantification of DNA, which is useful for detecting gene copy number variations (CNVs), such as duplications in the CYP2D6 gene. frontiersin.org

DNA Microarrays (SNV Panels): These are tools that can test for a pre-selected panel of thousands of genetic variants simultaneously. mdpi.com They offer a cost-effective and time-efficient method for screening known, clinically relevant polymorphisms, making them suitable for clinical practice. mdpi.com However, their limitation is that they cannot detect rare or novel variants not included in the panel. mdpi.com

Next-Generation Sequencing (NGS): This high-throughput technology allows for the sequencing of large portions of the genome (whole-exome or whole-genome sequencing) or specific gene panels. mdpi.com NGS is more comprehensive than SNV panels as it can identify rare and novel variants that may contribute to drug response variability. frontiersin.org However, the complexity of data analysis and higher costs can be challenging for routine clinical implementation. frontiersin.orgmdpi.com

Sanger Sequencing: While largely succeeded by NGS for large-scale discovery, Sanger sequencing remains a gold standard for validating findings from other methods and for sequencing smaller, targeted regions of interest with high accuracy. mdpi.com

Interactive Table: Comparison of Genotyping Technologies for Pharmacogenomic Research

Technology Description Key Application in Antidepressant PGx Strengths Limitations
Real-Time PCR Amplifies and quantifies specific DNA sequences. Detecting specific SNPs and Copy Number Variations (e.g., in CYP2D6). frontiersin.org Fast, sensitive, and quantitative. Can only analyze a small number of variants at a time.
DNA Microarrays Tests a large, pre-selected set of single nucleotide variants (SNVs). mdpi.com Screening for known, common variants in genes like CYP2D6, CYP2C19, and SLC6A4. nih.gov High-throughput, cost-effective, rapid turnaround. mdpi.com Limited to pre-selected variants; cannot detect novel or rare mutations. mdpi.com
Next-Generation Sequencing (NGS) Massively parallel sequencing of DNA fragments. mdpi.com Comprehensive analysis of pharmacogenes, discovery of rare and novel variants. frontiersin.org Comprehensive genomic coverage, identifies rare variants. mdpi.com Complex data analysis, higher cost, slower turnaround than panels. frontiersin.orgmdpi.com

| Sanger Sequencing | Chain-termination method for determining nucleotide sequence. | Validation of results from other techniques. mdpi.com | High accuracy for single gene analysis. | Low-throughput, not suitable for large-scale screening. |

Integration of Genetic Data with Pharmacokinetic and Pharmacodynamic Parameters

The ultimate utility of pharmacogenomic research lies in its ability to create a meaningful link between an individual's genetic makeup and their clinical response to a drug. psychiatryonline.org This is achieved by integrating genotyping data with pharmacokinetic and pharmacodynamic measurements. For a compound like this compound, this would involve studying how genetic variations affect its concentration in the body over time and its ultimate therapeutic effect.

Integration with Pharmacokinetics

Pharmacokinetics describes the journey of a drug through the body, including its metabolism and elimination. nih.gov Genetic polymorphisms in the CYP450 enzyme family are well-documented to alter the metabolism of many antidepressants. heraldopenaccess.us Fluoxetine is metabolized primarily by CYP2D6 and to a lesser extent by CYP2C19, CYP2C9, and CYP3A4. nih.govpharmgkb.org Variations in these genes can lead to significant differences in plasma concentrations of the drug and its active metabolite, norfluoxetine. g-standaard.nlnih.gov

Individuals can be classified into different metabolizer phenotypes based on their genotype:

Poor Metabolizers (PMs): Carry two no-function alleles, leading to reduced enzyme activity. They metabolize drugs slowly, which can result in higher plasma concentrations. pharmgkb.org

Intermediate Metabolizers (IMs): Have one reduced-function and one no-function allele, or two reduced-function alleles, resulting in decreased enzyme activity. g-standaard.nl

Normal (Extensive) Metabolizers (NMs): Possess two fully functional alleles. g-standaard.nl

Ultrarapid Metabolizers (UMs): Carry multiple copies of a functional allele, leading to greatly increased enzyme activity and very fast drug metabolism, which can result in lower-than-expected plasma concentrations. g-standaard.nl

In a study of fluoxetine, individuals with CYP2D6 poor metabolizer status were found to process S-fluoxetine at a slower rate, leading to higher plasma concentrations of the parent drug and lower concentrations of the metabolite S-norfluoxetine. nih.govpharmgkb.org Similarly, polymorphisms in CYP2C19 have been shown to play a significant role in fluoxetine's N-demethylation. nih.govkarger.com It is highly probable that the metabolism of this compound would be influenced by the same enzymatic pathways, and therefore, subject to the same genetic variability.

Interactive Table: Influence of CYP2D6 Genotype on Fluoxetine Pharmacokinetics

CYP2D6 Phenotype Genotype Example Predicted Effect on Fluoxetine Metabolism Impact on Plasma Concentrations of Fluoxetine
Poor Metabolizer (PM) Two non-functional alleles (e.g., 4/4) g-standaard.nl Significantly reduced metabolism. pharmgkb.org Higher plasma concentrations of parent drug. nih.gov
Intermediate Metabolizer (IM) One functional and one non-functional allele (e.g., 1/4) g-standaard.nl Decreased metabolism. Intermediate plasma concentrations.
Normal Metabolizer (NM) Two functional alleles (e.g., 1/1) g-standaard.nl "Normal" metabolism. Expected therapeutic concentrations. nih.gov

| Ultrarapid Metabolizer (UM) | Gene duplication (e.g., 1xN/1) g-standaard.nl | Significantly increased metabolism. | Lower plasma concentrations, potential for non-response. |

Integration with Pharmacodynamics

Pharmacodynamics refers to the effect of a drug on the body, including its mechanism of action and therapeutic outcome. nih.gov For SSRIs like fluoxetine, pharmacodynamic research often focuses on genes related to the serotonin system. The most studied of these is SLC6A4, the gene encoding the serotonin transporter (SERT), which is the primary target for SSRI action. genomind.comnih.gov

A specific polymorphism in the promoter region of SLC6A4, known as 5-HTTLPR (serotonin-transporter-linked polymorphic region), has been extensively investigated. The "short" (S) allele is associated with lower transcriptional efficiency of the transporter compared to the "long" (L) allele. pharmgkb.org Studies have explored the link between these alleles and antidepressant response, although findings have sometimes been inconsistent across different populations. nih.govpharmgkb.org For instance, some research suggests that patients with the L/L genotype show a more favorable treatment response to fluoxetine. pharmgkb.orgnih.gov Conversely, other studies have associated the low-activity S allele with non-response, particularly in patients with severe depression. nih.gov Variants in the SLC6A4 gene may also influence the likelihood of experiencing side effects. genomind.compharmgkb.org

Interactive Table: Association of SLC6A4 (5-HTTLPR) Genotype with Fluoxetine Response

Genotype Allele Combination Potential Implication for Therapeutic Response (based on some studies)
L/L Two "long" alleles Associated with a better or more favorable response to fluoxetine in some patient populations. nih.gov
L/S One "long" and one "short" allele May be associated with decreased response compared to the L/L genotype. pharmgkb.org

| S/S | Two "short" alleles | May be associated with a decreased response compared to the L/L genotype and potentially a higher risk of side effects. pharmgkb.orgpharmgkb.org |

By integrating these genetic data points with pharmacokinetic and pharmacodynamic parameters, researchers can build models that may one day predict an individual's likely response to a specific antidepressant, such as this compound. thermofisher.com This comprehensive approach is essential for advancing the field of personalized psychiatry. heraldopenaccess.us

Clinical Research Design and Methodologies for Investigating Meta Fluoxetine Hydrochloride

Early Phase Clinical Trials (Phase 0, I, II)

There is no available information on early-phase clinical trials specifically investigating meta-fluoxetine hydrochloride. These initial stages of human testing are essential for evaluating a new drug's basic properties.

First-in-Human (FIH) Studies

No records of first-in-human studies for this compound have been identified. Such studies would be the first step in assessing the compound's safety and tolerability in humans.

Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) Designs

Information regarding single ascending dose (SAD) and multiple ascending dose (MAD) studies for this compound is not publicly available. These study designs are critical for determining the pharmacokinetic profile and identifying a safe dosage range for a new chemical entity. allucent.comgaintherapeutics.comgardp.org

Proof-of-Concept Studies

There is no evidence of proof-of-concept studies having been conducted for this compound. These studies are designed to gain an early indication of a drug's effectiveness for a specific condition.

Late Phase Clinical Trials (Phase III)

No late-phase clinical trial data for this compound is available. Phase III trials are large-scale studies that provide the primary basis for a new drug's approval for public use.

Efficacy and Safety Confirmation in Larger Cohorts

Without any preceding clinical trial data, there is no information on the confirmation of efficacy and safety of this compound in larger patient populations.

Comparative Effectiveness Studies with Approved Treatments

No studies comparing the effectiveness of this compound with other approved treatments have been found in the available literature.

Specialized Clinical Trial Designs

Adaptive clinical trials offer a flexible and efficient approach to drug development, allowing for modifications to the trial based on accumulating data. nih.govlindushealth.com This methodology is particularly advantageous in psychiatric drug development, where traditional fixed-dose studies can be inefficient. nih.govresearchgate.net An adaptive design for this compound could involve several key features:

Dose-Response Modeling: Instead of pre-specifying a few doses, an adaptive trial can explore a wider range of doses. Real-time data modeling helps in identifying the minimally effective dose and understanding the dose-response curve more thoroughly. nih.gov

Interim Analyses: Data is reviewed at predetermined points during the trial. These analyses can lead to adjustments such as re-allocating patients to more promising treatment arms, modifying the sample size, or even stopping the trial early for success or futility. nih.govlindushealth.com This iterative process optimizes the chances of a successful outcome while saving time and resources. lindushealth.comresearchgate.net

Bayesian Methods: Bayesian statistics can be used to incorporate prior knowledge and continuously update the probability of treatment efficacy and safety as new data becomes available. lindushealth.com

For instance, a Phase 2 adaptive platform trial for Post-Traumatic Stress Disorder (PTSD) is currently evaluating multiple interventions, including fluoxetine (B1211875), using a shared placebo group. centerwatch.com This design allows for efficient comparison of several treatments simultaneously. centerwatch.com Such a framework could be applied to the study of this compound to expedite its development.

Table 1: Comparison of Traditional vs. Adaptive Trial Designs for this compound

FeatureTraditional Fixed-Dose TrialAdaptive Trial Design
Dose LevelsTypically 2-3 pre-specified doses. nih.govCan study a wider range of doses (e.g., 7 or more). nih.govresearchgate.net
FlexibilityProtocol is fixed before the trial begins.Allows for pre-planned modifications based on interim data. nih.govlindushealth.com
EfficiencyMay require a larger sample size and longer duration. researchgate.netCan be more efficient, potentially requiring fewer patients and less time. nih.govresearchgate.net
Decision MakingDecisions are made at the end of the trial.Data-driven decisions are made at interim points. lindushealth.com

The metabolism of fluoxetine and its active metabolite, norfluoxetine (B159337) (of which this compound is a variant), is primarily hepatic. nih.gov Therefore, it is crucial to conduct dedicated clinical trials in patients with hepatic impairment to determine the appropriate dosing and to assess safety.

Pharmacokinetic Studies: In individuals with liver cirrhosis, the clearance of fluoxetine and norfluoxetine is reduced, leading to increased half-lives of these compounds. nih.gov A study in patients with alcoholic cirrhosis found that the half-lives of fluoxetine and norfluoxetine were significantly prolonged to 7 and 12 days, respectively. This necessitates the consideration of lower or less frequent dosing in this population. nih.gov

Safety and Tolerability: Patients with hepatic impairment may be more susceptible to adverse effects. Clinical trials in this population must carefully monitor liver function tests and for any signs of hepatotoxicity. nih.govpsychiatryonline.org Although antidepressant-induced liver injury is relatively rare, it can be life-threatening. psychiatryonline.org

Adaptive Trial Designs

Biomarker Development and Validation in Clinical Trials

Biomarkers are essential tools in modern drug development, providing objective measures of biological processes, disease progression, and treatment response. nih.govnih.gov For neuropsychiatric drugs like this compound, biomarkers can help to stratify patients, predict outcomes, and provide evidence of target engagement. nih.govaltoneuroscience.com

Pharmacodynamic biomarkers indicate that a drug is interacting with its intended biological target and producing a physiological response. nih.gov For a compound like this compound, which is expected to act as a selective serotonin (B10506) reuptake inhibitor (SSRI), several biomarkers could be considered:

Neuroimaging: Techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) can be used to measure serotonin transporter (SERT) occupancy in the brain. tandfonline.com This provides direct evidence that the drug is binding to its target.

Electroencephalography (EEG): Changes in EEG patterns, such as alterations in REM sleep, have been consistently observed with SSRI treatment and can serve as pharmacodynamic markers. nih.gov

Neuroendocrine Tests: The dexamethasone-corticotropin-releasing hormone (dex-CRH) test, which assesses the function of the hypothalamic-pituitary-adrenal (HPA) axis, has shown promise as a biomarker for antidepressant response. nih.gov Normalization of a pathological dex-CRH test result may predict a lower risk of relapse. nih.gov

Metabolomics: Measuring levels of neurotransmitter metabolites in plasma or cerebrospinal fluid can provide insights into the biochemical effects of the drug. nih.gov For instance, the FDA has encouraged the investigation of Glx (a combination of glutamate (B1630785) and glutamine) as a potential pharmacodynamic biomarker for some antidepressants, although it may not be directly correlated with the response to SSRIs. fda.gov

Predictive biomarkers help to identify which patients are most likely to respond to a particular treatment, while prognostic biomarkers provide information about the likely course of the disease, regardless of treatment. leicabiosystems.com The development of such biomarkers is a key goal of precision psychiatry. altoneuroscience.comcambridge.org

Genomic Biomarkers:

Pharmacogenomics: Variations in genes encoding drug-metabolizing enzymes (e.g., CYP2D6, CYP2C19) can influence the plasma concentrations of fluoxetine and its metabolites, affecting both efficacy and toxicity. mdpi.comresearchgate.net Genetic testing for these variants can help to guide dosing.

Serotonin Transporter Gene (SLC6A4): Polymorphisms in the promoter region of this gene have been associated with variations in response to SSRIs. mdpi.com

FKBP5: Polymorphisms in this gene, which is involved in glucocorticoid receptor regulation, have been linked to the speed of response to antidepressant treatment. nih.gov

Inflammatory Markers: Elevated levels of inflammatory markers, such as C-reactive protein (CRP), have been associated with depression and may predict response to different classes of antidepressants. mdpi.com Some studies suggest that patients with high CRP levels may respond better to serotonin-norepinephrine reuptake inhibitors (SNRIs), while those with low CRP may respond better to SSRIs. mdpi.com

Neurobiochemical Markers: Studies in animal models have identified several potential biomarkers for fluoxetine response, including glial fibrillary acidic protein (GFAP), S100 beta protein, and glyoxylase 1 (GLO1). nih.gov These proteins are involved in cellular growth and proliferation, suggesting a role for neurogenesis in antidepressant action. nih.gov

Table 2: Potential Biomarkers for this compound Clinical Trials

Biomarker CategorySpecific BiomarkerPotential UtilityReference
PharmacodynamicSERT Occupancy (PET/SPECT)Evidence of target engagement. tandfonline.com
EEG (REM Sleep)Indicator of physiological drug effect. nih.gov
Dex-CRH TestAssessment of HPA axis function and treatment response. nih.gov
Predictive/PrognosticCYP2D6/CYP2C19 GenotypesPrediction of drug metabolism and potential for altered plasma levels. mdpi.comresearchgate.net
SLC6A4 Gene PolymorphismsPrediction of treatment response. mdpi.com
C-Reactive Protein (CRP)Stratification of patients for optimal antidepressant class. mdpi.com

Pharmacodynamic Biomarkers for Target Engagement

Real-World Evidence and Post-Marketing Surveillance Studies

Real-world evidence (RWE) from observational studies and post-marketing surveillance is crucial for understanding the long-term effectiveness and safety of a drug in a broader, more diverse patient population than is typically included in randomized controlled trials (RCTs). unito.it

Long-Term Effectiveness: RWE studies can assess the maintenance of treatment effect and remission rates over extended periods. unito.it For example, a European cohort study of patients with treatment-resistant depression found that a significant proportion of patients who initially responded to treatment relapsed within a year. unito.it

Safety in Diverse Populations: Post-marketing surveillance can identify rare adverse events and assess safety in populations often excluded from RCTs, such as the elderly, pregnant women, and patients with multiple comorbidities. nih.govresearchgate.net

Treatment Patterns: These studies provide insights into how a drug is used in routine clinical practice, including adherence rates and reasons for treatment discontinuation. unito.it For fluoxetine, meta-analyses of clinical trial data have shown that it is generally safe and effective, with a favorable safety profile compared to older antidepressants. nih.gov

Pharmacovigilance for Drug-Drug Interactions and Adverse Events

Pharmacovigilance is crucial for monitoring the safety of fluoxetine hydrochloride, particularly concerning drug-drug interactions (DDIs) and adverse events (AEs). This ongoing surveillance relies on various data sources, including spontaneous reporting systems, clinical trials, and epidemiological studies, to identify and evaluate potential safety signals.

Drug-Drug Interactions:

Fluoxetine hydrochloride is a potent inhibitor of the cytochrome P450 (CYP) isoenzyme CYP2D6 and also inhibits CYP2C19. crediblemeds.orgwikipedia.org This inhibition can lead to clinically significant DDIs when co-administered with drugs metabolized by these enzymes. The accumulation of these other medications can result in serious and potentially life-threatening adverse reactions. crediblemeds.org

A pharmacovigilance study using the EudraVigilance database, which collects reports of suspected adverse drug reactions in the European Economic Area, analyzed DDIs associated with several selective serotonin reuptake inhibitors (SSRIs), including fluoxetine. The study found that of the total adverse drug reactions reported for SSRIs, a fraction were related to DDIs, with some having severe outcomes. mdpi.com For fluoxetine specifically, interactions can occur with various drug classes. crediblemeds.orgwikipedia.orgnih.gov

Table 1: Examples of Potential Drug-Drug Interactions with Fluoxetine Hydrochloride

Interacting Drug/Class Potential Consequence Reference
Monoamine Oxidase Inhibitors (MAOIs) Serotonin syndrome crediblemeds.org
Tricyclic Antidepressants (TCAs) Increased TCA levels nih.gov
Antipsychotics (e.g., thioridazine, pimozide) Increased antipsychotic levels, potential for QT prolongation crediblemeds.orgnih.gov
Codeine Reduced analgesic effect due to inhibition of its conversion to morphine wikipedia.org
Warfarin Altered anticoagulant effect crediblemeds.org
Phenytoin (B1677684) Increased phenytoin levels crediblemeds.org

This table is for informational purposes and is not an exhaustive list of all possible drug interactions.

Adverse Events:

Spontaneous reporting systems are a cornerstone of post-marketing drug safety surveillance. The Korea Adverse Event Reporting System (KAERS) database has been used to data-mine for signals of adverse drug reactions related to fluoxetine. researchgate.net One analysis of the KAERS database did not identify new or unexpected safety concerns but highlighted the need for further epidemiological studies to validate the data. researchgate.net Another study using the same database found that fluoxetine was associated with an increased reporting odds ratio for bleeding events in the elderly population compared to other antidepressants. researchgate.net

Data from premarketing clinical trials for fluoxetine hydrochloride showed that a percentage of patients discontinued (B1498344) treatment due to adverse events. The most common reasons for discontinuation included psychiatric, digestive, and nervous system-related issues. medsafe.govt.nzmedsafe.govt.nz

Table 2: Common Adverse Events Leading to Discontinuation in Premarketing Trials

Body System Common Adverse Events Reference
Psychiatric Nervousness, anxiety, insomnia medsafe.govt.nzmedsafe.govt.nz
Digestive Nausea medsafe.govt.nzmedsafe.govt.nz
Nervous System Dizziness medsafe.govt.nzmedsafe.govt.nz
Body as a Whole Asthenia, headache medsafe.govt.nzmedsafe.govt.nz

Observational Studies on Long-Term Outcomes

Observational studies are critical for understanding the long-term effects of fluoxetine hydrochloride in real-world settings, complementing the data from randomized controlled trials (RCTs) which are often of shorter duration.

A retrospective matched control observational study examined the long-term effects of fluoxetine on the growth of pediatric patients. With a mean exposure of 1.8 years, there was no significant difference in height gain between children treated with fluoxetine and matched, untreated controls. medsafe.govt.nz However, it is noted that limited evidence is available concerning the longer-term effects on the development and maturation of children and adolescents. fda.gov

Regarding long-term adverse effects, some studies have investigated the consequences of chronic fluoxetine exposure. For instance, sexual side effects have been reported to persist in some cases even after discontinuing the medication. www.nhs.uk

A systematic review focused on long-term antidepressant outcomes in patients with comorbid depression and type 2 diabetes found a lack of evidence from observational studies. medrxiv.org The review highlighted the need for more research with longer follow-up times to determine the long-term outcomes of antidepressant treatment in this specific patient group. medrxiv.org

Animal studies have also been conducted to explore the long-term neurobehavioral consequences of fluoxetine exposure during adolescence. One study in rats found that while juvenile fluoxetine exposure acutely reduced body weight gain and meal size, there were no long-term changes in feeding behavior or preference for palatable food in adulthood. nih.gov Another study in rats investigated the long-term effects of chronic fluoxetine exposure on gene expression in the hippocampus, a brain region involved in mood regulation. nih.gov

Table 3: Summary of Selected Observational and Long-Term Studies on Fluoxetine Hydrochloride

Study Design Population Key Findings Reference
Randomized trial with long-term observational follow-up Adults with depression in primary care Fluoxetine group more likely to continue initial medication, but no significant long-term differences in clinical outcomes or quality of life compared to tricyclic antidepressants. clockss.org
Retrospective matched control observational study Pediatric patients No significant difference in height gain after a mean of 1.8 years of fluoxetine exposure compared to controls. medsafe.govt.nz
Systematic review Adults with comorbid depression and type 2 diabetes Lack of evidence from observational studies on long-term outcomes of antidepressant treatment. medrxiv.org

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for detecting meta-fluoxetine hydrochloride isomers and related impurities in raw materials?

  • Methodological Answer : Liquid chromatography (LC) using specialized columns and mobile phases is critical. For isomer separation, use an Exsil ODS-B column with a mobile phase of tetrahydrofuran, acetonitrile, and buffer (pH 3.0) at 1 mL/min flow rate, detecting at 214 nm. For related compounds, a Spherisorb nitrile column with similar mobile phase conditions achieves limits of quantitation ≤0.1% for impurities .

Q. How is the three-dimensional structure of fluoxetine hydrochloride determined, and what conformational features influence its pharmacological activity?

  • Methodological Answer : X-ray crystallography reveals structural details. The propanamine side-chain adopts a folded conformation (C1-C2-C3-O4 dihedral angle: 60.6°), minimizing torsional strain. The skewed aromatic rings preclude intramolecular interactions, while substituents on the phenoxy moiety (e.g., trifluoromethyl group) are critical for serotonin reuptake inhibition potency. Refinement protocols using full-matrix least-squares ensure accuracy .

Advanced Research Questions

Q. How does fluoxetine hydrochloride inhibit enterovirus 2C ATPase, and what structural insights guide this mechanism?

  • Methodological Answer : Fluoxetine binds a conserved hydrophobic pocket distal to the ATP site in the 2C hexamer, stabilizing it in a defined conformation. Experimental approaches include:

  • Engineering soluble, hexameric 2C proteins for ATPase assays.
  • Cryo-EM to resolve drug-bound structural states.
  • Dose-response assays (IC50 determination) with dibucaine and guanidine hydrochloride as comparators .

Q. What computational strategies address discrepancies in solubility modeling of fluoxetine hydrochloride in supercritical CO₂?

  • Methodological Answer : Support Vector Regression (SVR) combined with Quantitative Structure-Property Relationship (QSPR) models improves accuracy. Key steps:

  • Train models using experimental solubility data and molecular descriptors (e.g., density of CO₂, solute polarity).
  • Validate predictions against discrepancies (e.g., outliers in high-density regions) via parity plots and residual analysis .

Q. How do researchers assess the pharmacological specificity of fluoxetine hydrochloride for serotonin transporters versus off-target effects?

  • Methodological Answer : Radioligand binding assays and comparative SAR studies are essential:

  • Competitive inhibition assays using [³H]-serotonin in synaptosomal preparations.
  • Structural analogs (e.g., sertraline, paroxetine) tested for selectivity via IC50 comparisons.
  • Molecular docking to map interactions with transporter binding pockets .

Q. What experimental designs resolve contradictions in reported metabolic stability data for fluoxetine hydrochloride?

  • Methodological Answer : Use tandem LC-MS/MS with hepatocyte or microsomal incubations under controlled conditions (pH, temperature). Key considerations:

  • Quantify norfluoxetine (active metabolite) formation kinetics.
  • Cross-validate results across species (e.g., human vs. rat liver microsomes).
  • Control for CYP2D6 polymorphism effects using genotyped hepatocyte lines .

Methodological Notes

  • Handling Impurities : For meta-isomer detection, ensure column selectivity via system suitability tests with spiked samples .
  • Structural Studies : Optimize crystallization conditions (e.g., solvent evaporation rates) to obtain high-resolution diffraction data .
  • Antiviral Assays : Include ATPase activity normalization to protein concentration (e.g., Bradford assay) to avoid false-positive inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.